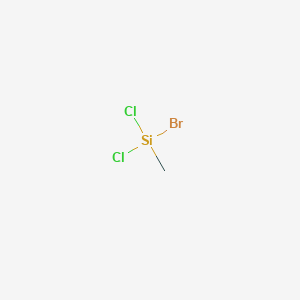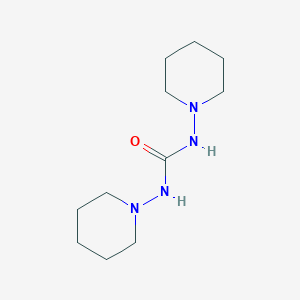
Diallylsulfoxid
Übersicht
Beschreibung
Diallyl sulfoxide, also known as 3,3’-sulfonylbis(1-propene), is an organosulfur compound derived from garlic and other plants in the genus Allium. It is a clear, yellowish liquid with a strong garlic odor. This compound is known for its various biological activities, including antimicrobial, anticancer, and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Diallyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
Diallyl sulfoxide, also known as Diallylsulphone, is a natural organosulfur compound primarily obtained from Allium plants . It has been recognized for its health-promoting effects, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory properties .
Target of Action
Diallyl sulfoxide has been shown to target several key enzymes and proteins in the body. One of its primary targets is cytochrome P450 2E1 (CYP2E1) , a known enzyme involved in the metabolism of a large number of compounds, such as alcohol and analgesic drugs in the liver . It also targets inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-ĸB) .
Mode of Action
Diallyl sulfoxide interacts with its targets to bring about various changes. It acts as a selective inhibitor of CYP2E1 . It also lowers the activation of iNOS and NF-ĸB, as well as decreases the levels of early inflammatory cytokines, tumor necrosis factor (TNF)-α, and IL-1β .
Biochemical Pathways
Diallyl sulfoxide affects several biochemical pathways. It impedes oxidative stress and chronic inflammation . It also modulates mechanistic pathways involved in the pathogenesis of chronic diseases like cancer, neuronal disorders, and cardiovascular disease .
Pharmacokinetics
The pharmacokinetics of Diallyl sulfoxide involves its metabolic conversion to the sulfoxide and sulfone forms . This conversion is mediated by CYP2E1 . Diallyl sulfoxide is a lipophilic thioallyl-ether, which suggests that it may have good absorption and distribution properties .
Result of Action
The action of Diallyl sulfoxide results in several molecular and cellular effects. It has been shown to possess antioxidant, cardioprotective, antihepatotoxic, immunomodulatory, and antineoplastic properties . It also has the ability to reduce the incidence of chemically induced tumors in animal models .
Action Environment
The action of Diallyl sulfoxide can be influenced by environmental factors. For instance, its organosulfur components are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable conditions like high temperatures, light, and oxygen . Therefore, the action, efficacy, and stability of Diallyl sulfoxide can be significantly affected by its environment.
Biochemische Analyse
Biochemical Properties
Diallyl Sulfoxide interacts with various enzymes, proteins, and other biomolecules. It has been found to reduce TNF-α- and histamine-induced proinflammatory responses in rat aortic smooth muscle cells . This suggests that Diallyl Sulfoxide might prevent oxidative stress-induced inflammation .
Cellular Effects
Diallyl Sulfoxide influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been reported to possess versatile medicinal properties, including antioxidant, cardioprotective, antihepatotoxic, immunomodulatory, and antineoplastic .
Molecular Mechanism
At the molecular level, Diallyl Sulfoxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that Diallyl Sulfoxide could thwart the development of chronic diseases like cancer, neuronal, cardiovascular disease through modulating mechanistic pathways involved in pathogenesis .
Metabolic Pathways
Diallyl Sulfoxide is involved in various metabolic pathways. Incubation of Diallyl Sulfoxide with cysteine results in the production of S-allylmercaptocysteine and allylmercaptane . This suggests that Diallyl Sulfoxide interacts with enzymes or cofactors in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diallyl sulfoxide can be synthesized through the oxidation of diallyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of diallylsulphone .
Industrial Production Methods
Industrial production of diallylsulphone often involves the extraction of diallyl sulfide from garlic, followed by its oxidation to diallylsulphone. The extraction process can be performed using steam distillation, organic solvent extraction, or supercritical CO2 extraction .
Analyse Chemischer Reaktionen
Types of Reactions
Diallyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Diallyl sulfoxide can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to diallyl sulfide under specific conditions.
Substitution: Diallyl sulfoxide can participate in substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diallyl sulfide.
Substitution: Compounds with different functional groups replacing the sulfone group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diallyl sulfide
- Diallyl disulfide
- Diallyl trisulfide
Uniqueness
Diallyl sulfoxide is unique due to its sulfone group, which imparts different chemical and biological properties compared to its sulfide and disulfide counterparts. It has a higher oxidation state, making it more stable and less reactive than diallyl sulfide and diallyl disulfide .
Eigenschaften
IUPAC Name |
3-prop-2-enylsulfinylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGIHYNABFJESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931203 | |
| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-63-3 | |
| Record name | Diallyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIALLYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CL103XH2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
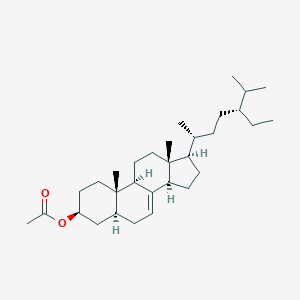
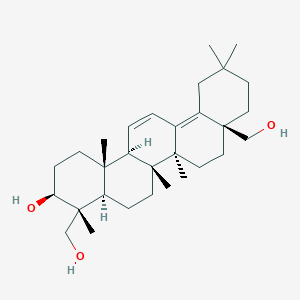
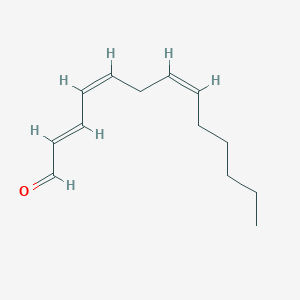
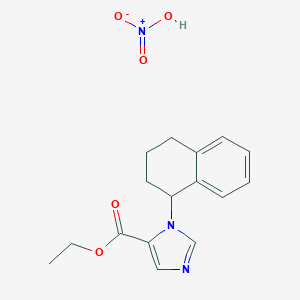


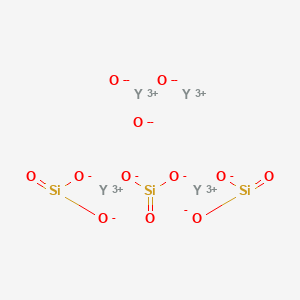
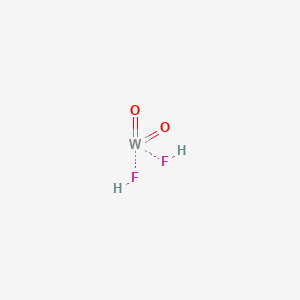

![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
